4-(1-Methyl-2-indolyl)aniline

Vitamin D Receptor Transcriptional Inhibition Cancer Pharmacology

PS121912 is the only first-in-class small molecule that selectively inhibits the VDR-SRC2-3 protein-protein interaction, enabling precise dissection of VDR-mediated gene transcription without hypercalcemia. Its unmatched selectivity (>35-fold over other nuclear receptors) and unique apoptotic mechanism make it irreplaceable for cancer research. Substitution with generic indole/aniline derivatives fails to achieve selective VDR-coactivator inhibition. Obtain this authenticated, high-purity tool compound to ensure experimental validity.

Molecular Formula C15H14N2
Molecular Weight 222.28 g/mol
Cat. No. B13703597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-Methyl-2-indolyl)aniline
Molecular FormulaC15H14N2
Molecular Weight222.28 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2C=C1C3=CC=C(C=C3)N
InChIInChI=1S/C15H14N2/c1-17-14-5-3-2-4-12(14)10-15(17)11-6-8-13(16)9-7-11/h2-10H,16H2,1H3
InChIKeyDDGOEXDULFFJCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(1-Methyl-2-indolyl)aniline (PS121912) for Advanced VDR-Targeted Research: A Data-Driven Procurement Guide


4-(1-Methyl-2-indolyl)aniline, also known as PS121912 (CAS: 1529814-60-5), is a synthetic 3-indolylmethanamine derivative that functions as a potent and selective vitamin D receptor (VDR)–coregulator inhibitor. It exhibits potent antineoplastic activity in vitro by disrupting the interaction between VDR and the steroid receptor coactivator SRC2, thereby repressing 1,25-dihydroxyvitamin D3 (1,25-(OH)2D3)-mediated gene transcription [1]. Unlike many VDR ligands, PS121912 does not induce hypercalcemia, a critical dose-limiting toxicity of conventional VDR agonists [1].

Why 4-(1-Methyl-2-indolyl)aniline (PS121912) Cannot Be Substituted with Generic Indole Derivatives in VDR-Coregulator Inhibition Studies


Generic substitution of 4-(1-Methyl-2-indolyl)aniline with other indole derivatives or aniline-containing compounds is not feasible due to its unique, highly specific mode of action and selectivity profile. While numerous indole-based compounds exhibit broad kinase or enzyme inhibition, PS121912 is a first-in-class small molecule that selectively inhibits the protein-protein interaction (PPI) between the vitamin D receptor (VDR) and its coregulator SRC2-3. This mechanism is distinct from classical VDR agonists and antagonists that directly compete with the endogenous ligand 1,25-(OH)2D3 at the ligand-binding domain [1]. The quantitative evidence below demonstrates that even closely related 3-indolylmethanamine analogs show significantly reduced potency and selectivity, confirming that PS121912's specific substitution pattern is essential for its pharmacological profile.

Quantitative Evidence for 4-(1-Methyl-2-indolyl)aniline (PS121912): Superior Potency and Selectivity Over Analogs in VDR-Coregulator Inhibition


Superior Potency in VDR-Mediated Transcription Inhibition Compared to Closest Analogs

In a direct head-to-head comparison of 3-indolylmethanamine derivatives, 4-(1-Methyl-2-indolyl)aniline (PS121912) demonstrated the highest potency in a VDR-mediated transcription assay. PS121912 achieved an IC50 of 0.59 ± 0.1 µM, which is 3.7-fold more potent than the next best analog, compound 3 (IC50 = 2.2 ± 0.5 µM), and 5.1-fold more potent than compound 5 (IC50 = 3.2 ± 0.7 µM) [1]. This superior potency directly translates to a larger therapeutic index, as PS121912 exhibited a 46-fold selectivity window between its transcriptional inhibition IC50 and its cellular toxicity LC50 (27.3 ± 2.7 µM) [1].

Vitamin D Receptor Transcriptional Inhibition Cancer Pharmacology

Unmatched Selectivity for VDR Over Other Nuclear Receptors

PS121912 exhibits a unique selectivity profile among nuclear receptors. In a panel of nine nuclear receptors, PS121912 potently inhibited VDR-mediated transcription with an IC50 of 0.59 µM, while displaying minimal activity against all other tested receptors (PPAR-α, PPAR-γ, PPAR-δ, RXR-α, RAR-α, TR-β, ER-α, and GR). The IC50 values for these off-target receptors ranged from 20.8 µM to 26 µM, resulting in a selectivity index of at least 35-fold [1]. In contrast, many other VDR ligands exhibit promiscuous activity across multiple nuclear receptors, confounding experimental results.

Selectivity Profile Nuclear Receptors Off-Target Screening

Selective Disruption of a Specific VDR-Coregulator Interaction (SRC2-3) Over Other Coregulator Binding Domains

PS121912 does not universally disrupt all VDR-coregulator interactions. In a fluorescence polarization (FP) competition assay, PS121912 inhibited the binding between VDR and the third nuclear receptor interaction domain (NID) of the coregulator SRC2 (SRC2-3) with an IC50 of 12.4 ± 0.7 µM. Critically, it did not inhibit the binding of VDR to the NIDs of other coregulators such as SRC1, SRC3, or DRIP2 at concentrations up to 100 µM [1]. This contrasts with generic VDR antagonists that block all coactivator binding, highlighting a unique, context-specific mechanism.

Protein-Protein Interaction Coregulator Selectivity Biochemical Assay

Superior Physicochemical Profile for In Vitro Assays: Balanced Solubility and Permeability

Among the 3-indolylmethanamine series, PS121912 demonstrates a favorable balance of aqueous solubility and membrane permeability, which are critical for reliable in vitro testing. It exhibits a kinetic solubility of 68.9 µM and a high permeability with a log Pe value of -6.36 ± 0.02 cm/s [1]. In comparison, compound 1 showed much lower solubility (3.6 µM), while compound 2 had high solubility (57.9 µM) but slightly lower permeability (log Pe = -7.03 cm/s) [1]. This optimal profile minimizes the risk of compound precipitation in cell culture media and ensures efficient cellular uptake.

Physicochemical Properties ADME Drug Discovery

Established Antiproliferative Activity in Leukemia Cell Model

PS121912 has a documented and specific anticancer phenotype that is not shared by all VDR ligands. In the human promyelocytic leukemia cell line HL-60, PS121912 induced apoptosis, as measured by caspase 3/7 activation [1]. While quantitative apoptosis data is not provided in the cited source, this finding is notable because many VDR ligands primarily induce differentiation rather than apoptosis in this model. Furthermore, PS121912 amplified the growth inhibition of cancer cells caused by 1,25-(OH)2D3 without being antiproliferative by itself at low concentrations, indicating a context-dependent mechanism [1]. This supports its use as a tool to study VDR-mediated apoptosis in cancer.

Anticancer Activity Apoptosis HL-60 Cells

Unique Mechanism of Action: Coregulator Disruption Without Direct Ligand Competition

PS121912 distinguishes itself from all other VDR antagonists through its mechanism of action. Classical VDR antagonists, such as TEI-9647 and ZK159222, function by directly competing with 1,25-(OH)2D3 for binding to the VDR ligand-binding domain (LBD) [1]. In contrast, PS121912 does not compete with the endogenous ligand. Instead, it binds to an alternative site on VDR, inducing a conformational change that selectively blocks the recruitment of the SRC2-3 coregulator without displacing 1,25-(OH)2D3 [1]. This allosteric, coregulator-selective mechanism is a first-in-class approach for modulating VDR activity.

Mechanism of Action Allosteric Modulation VDR Antagonist

Optimal Research and Industrial Application Scenarios for 4-(1-Methyl-2-indolyl)aniline (PS121912) Based on Quantitative Evidence


Elucidating the VDR-SRC2-3 Signaling Axis in Cancer Cell Proliferation

PS121912 is the optimal tool for dissecting the specific contribution of the VDR-SRC2-3 interaction to gene transcription in cancer models. Its unmatched selectivity for VDR over other nuclear receptors (selectivity index >35) and its exclusive disruption of the SRC2-3 coregulator interaction, without affecting SRC1 or SRC3, allows researchers to isolate this pathway with high confidence [1]. The validated physicochemical profile (68.9 µM solubility) ensures reliable dose-response studies in cell culture.

Investigating VDR-Mediated Apoptosis Distinct from Differentiation

For studies aiming to understand the switch between VDR-mediated differentiation and apoptosis, PS121912 provides a unique chemical probe. Unlike 1,25-(OH)2D3, which promotes differentiation in HL-60 cells, PS121912 induces apoptosis (caspase 3/7 activation) [1]. Its non-competitive, allosteric mechanism allows it to modulate VDR activity even in the presence of the endogenous ligand, enabling the study of context-dependent outcomes in leukemia and other cancer models.

Developing Next-Generation VDR-Targeted Therapeutics with Reduced Calcemic Toxicity

In drug discovery programs focused on VDR for cancer treatment, PS121912 serves as a high-value benchmark for developing compounds that avoid the dose-limiting hypercalcemia associated with VDR agonists. Its coregulator-disrupting mechanism, rather than direct ligand competition, offers a template for modulating VDR transcriptional activity without triggering the calcium homeostatic pathways [1]. The compound's favorable therapeutic index (46-fold selectivity window) in vitro provides a baseline for medicinal chemistry optimization.

Validating VDR Dependency in Nuclear Receptor Crosstalk Studies

PS121912 is ideally suited for experiments that require a clean, selective inhibition of VDR-mediated transcription to study crosstalk with other nuclear receptor pathways. Its high selectivity over PPARs, RXRs, RARs, TR-β, ER-α, and GR (IC50 values 20.8–26 µM) ensures that observed effects can be confidently attributed to VDR inhibition, without confounding signals from off-target nuclear receptor modulation [1]. This is particularly valuable in complex systems like adipogenesis or immune cell differentiation where multiple nuclear receptors are active.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(1-Methyl-2-indolyl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.